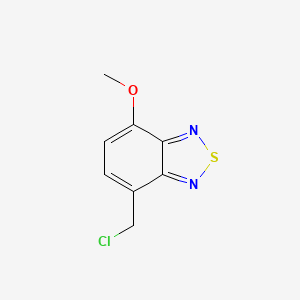![molecular formula C15H17O4P B14374587 [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid CAS No. 89561-63-7](/img/structure/B14374587.png)
[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenylethyl moiety substituted with a 4-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with 1-bromo-1-phenylethane to form 1-(4-methylphenoxy)-1-phenylethane. This intermediate is then subjected to a reaction with phosphorus trichloride (PCl₃) and water to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of phosphonic acids often involves the use of dialkyl or diaryl phosphonates, which are hydrolyzed under acidic conditions or via the McKenna procedure (bromotrimethylsilane followed by methanolysis) to produce the phosphonic acid .
Análisis De Reacciones Químicas
Types of Reactions: [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds .
Biology: The compound’s structural similarity to phosphate groups makes it useful in biological studies, particularly in the design of enzyme inhibitors and as a probe for studying phosphate metabolism .
Medicine: In medicine, phosphonic acids are explored for their potential as antiviral and anticancer agents due to their ability to interfere with cellular processes involving phosphate groups .
Industry: Industrially, this compound is employed in the production of flame retardants, plasticizers, and as a corrosion inhibitor .
Mecanismo De Acción
The mechanism of action of [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
- Phenylphosphonic acid
- 4-Methylphenylphosphonic acid
- 1-Phenylethylphosphonic acid
Comparison: Compared to similar compounds, [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid is unique due to the presence of both a phenylethyl and a 4-methylphenoxy group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
89561-63-7 |
|---|---|
Fórmula molecular |
C15H17O4P |
Peso molecular |
292.27 g/mol |
Nombre IUPAC |
[1-(4-methylphenoxy)-1-phenylethyl]phosphonic acid |
InChI |
InChI=1S/C15H17O4P/c1-12-8-10-14(11-9-12)19-15(2,20(16,17)18)13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,16,17,18) |
Clave InChI |
UHRBGJGWCFYMMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC(C)(C2=CC=CC=C2)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
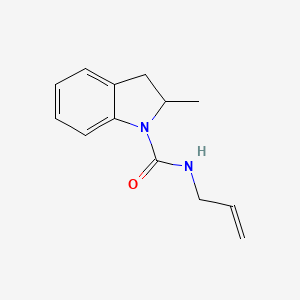
![3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride](/img/structure/B14374523.png)


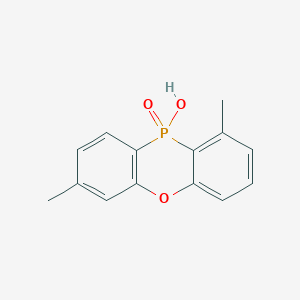
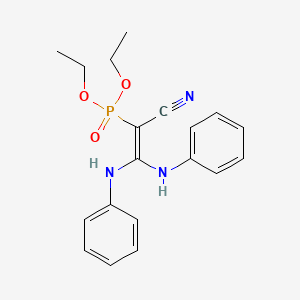
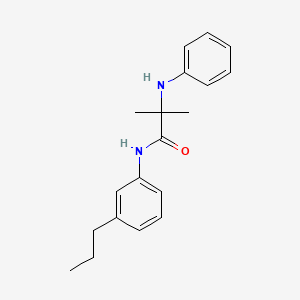
![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)
![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)

![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)
